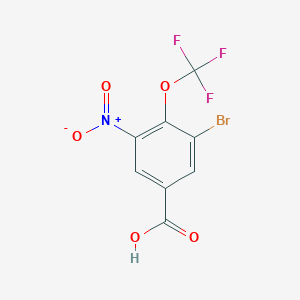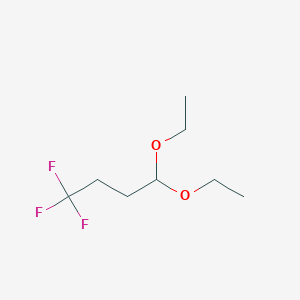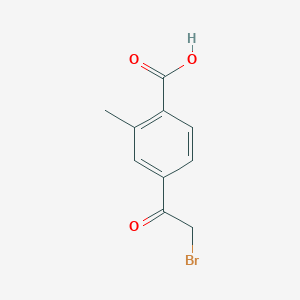
4-(Bromoacetyl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromoacetyl)-2-methylbenzoic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, where a bromoacetyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoacetyl)-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by acetylation. One common method is as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the desired position on the benzene ring.
Acetylation: The bromo-substituted intermediate is then reacted with acetic anhydride in the presence of a base like pyridine to form the bromoacetyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromoacetyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The bromoacetyl group can be reduced to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of 4-(Bromoacetyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(Hydroxyacetyl)-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromoacetyl)-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(Bromoacetyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a bromomethyl group instead of a bromoacetyl group.
4-(Chloroacetyl)-2-methylbenzoic acid: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
4-(Bromoacetyl)benzoic acid: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-(Bromoacetyl)-2-methylbenzoic acid is unique due to the presence of both a bromoacetyl group and a methyl group on the benzene ring
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
4-(2-bromoacetyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
WZHFNERWIZMPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



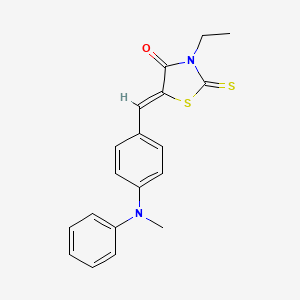
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
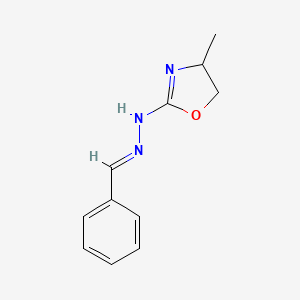
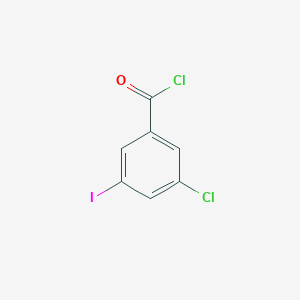
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
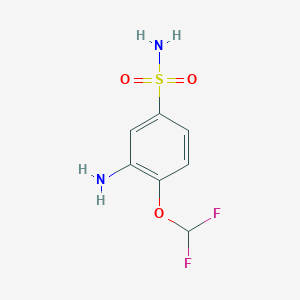
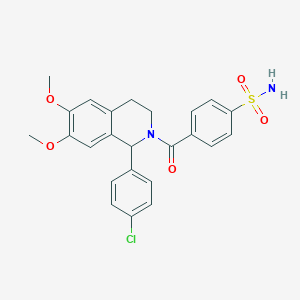
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
